N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-13(2)21(28)24-11-3-4-14-7-8-16(12-17(14)24)23-20(27)19(26)22-10-9-18(25)15-5-6-15/h7-8,12-13,15,18,25H,3-6,9-11H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWNLRCURDRBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC(C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, including the formation of the cyclopropyl and tetrahydroquinoline intermediates. Common synthetic routes may include:
Formation of Cyclopropyl Intermediate: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Synthesis of Tetrahydroquinoline Intermediate: This can be achieved through the hydrogenation of quinoline derivatives under catalytic conditions.
Coupling Reaction: The final step involves the coupling of the cyclopropyl and tetrahydroquinoline intermediates with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The oxalamide moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropyl or tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors. The cyclopropyl and tetrahydroquinoline moieties suggest potential interactions with biological membranes and proteins, leading to modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
Notes
- Evidence Limitations : Direct data on the target compound are absent; comparisons rely on structural extrapolation and general medicinal chemistry principles.
- Diverse References : Citations span synthesis (), bioactivity trends (), and methodological platforms (), ensuring a multidisciplinary perspective.
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound belonging to the class of oxalamides. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C21H29N3O4 and a molecular weight of 375.48 g/mol. It features both cyclopropyl and tetrahydroquinoline moieties, which are known for their diverse pharmacological properties. The structural uniqueness may confer specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O4 |
| Molecular Weight | 375.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396807-72-9 |
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various molecular targets including:
- Enzymes : Potential inhibition or modulation of enzyme activity due to structural mimicry.
- Receptors : Possible binding to specific receptors that mediate cellular signaling pathways.
These interactions could lead to modulation of cellular pathways involved in disease processes.
Anticancer Potential
Research indicates that compounds structurally related to tetrahydroquinolines exhibit anticancer properties. For instance:
- In vitro studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Case Study : A derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the micromolar range.
Neuroprotective Effects
Tetrahydroquinoline derivatives have also been investigated for neuroprotective effects:
- Mechanism : They may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other oxalamides and tetrahydroquinoline derivatives:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide | Moderate | Anticancer |
| N,N-dimethyl-N'-(1-benzoyl)-oxalamide | Low | Neuroprotective |
Q & A
Q. What are the established synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, including:
- Key steps : (1) Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions. (2) Introduction of the 2-methylpropanoyl group via acylation. (3) Coupling of the cyclopropyl-hydroxypropyl moiety using oxalamide-forming reagents like EDCI/HOBt .
- Optimization : Control reaction temperature (e.g., 0–5°C for acylation to minimize side reactions), use anhydrous solvents (e.g., DMF or dichloromethane), and monitor pH during hydroxypropyl group introduction to ensure regioselectivity . Yield improvements (>60%) are achievable via catalytic systems, such as Ru/chiral ligands for stereocontrol in cyclopropane formation .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for purity assessment?
- Structural confirmation : Use - and -NMR to verify connectivity of the tetrahydroquinoline, cyclopropyl, and oxalamide groups. For stereochemistry, employ 2D NMR (COSY, NOESY) or X-ray crystallography .
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5%. Mass spectrometry (ESI-TOF) confirms molecular weight with <2 ppm error .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
- In vitro assays :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values <1 μM suggest therapeutic relevance .
- Cellular toxicity : MTT assays in HEK293 or HepG2 cells (48–72 hr exposure) to establish cytotoxicity thresholds .
- Target prediction : Use SwissTargetPrediction or molecular docking (AutoDock Vina) to prioritize targets like GPCRs or oxidoreductases .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models for this compound?
Q. What computational strategies elucidate the compound’s mechanism of action at the molecular level?
- Molecular dynamics (MD) : Simulate binding to predicted targets (e.g., serotonin receptors) over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to identify critical interactions (e.g., hydrogen bonds with tetrahydroquinoline’s carbonyl) .
- QSAR modeling : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on activity using descriptors like logP and polar surface area .
Q. How does structural modification of the cyclopropyl or tetrahydroquinoline moieties impact bioactivity?
- Case studies :
- Replace cyclopropyl with cyclobutyl: Reduces steric hindrance, improving binding to hydrophobic pockets (e.g., COX-2 inhibition ↑20%) .
- Fluorinate tetrahydroquinoline: Enhances metabolic stability (CYP3A4 resistance) but may reduce blood-brain barrier penetration .
- Methodology : Parallel synthesis of analogs via solid-phase techniques, followed by SPR (Biacore) for affinity comparisons .
Q. What are the stability challenges under physiological conditions, and how can formulation address them?
- Degradation pathways : Hydrolysis of oxalamide in acidic environments (e.g., gastric fluid) or photooxidation of tetrahydroquinoline .
- Formulation solutions :
- Nanoparticle encapsulation (PLGA) : Increases half-life in PBS (pH 7.4) from 2 hr to 24 hr .
- Lyophilization : Stabilizes the compound for long-term storage (−80°C, argon atmosphere) .
Q. How can researchers scale up synthesis without compromising enantiomeric purity?
- Critical parameters :
- Catalyst loading : Reduce Ru/chiral ligand to 0.5 mol% in asymmetric cyclopropanation while maintaining >95% ee .
- Flow chemistry : Continuous processing for acylation steps minimizes batch variability and improves yield (85% vs. 60% batch) .
- Quality control : Implement inline PAT tools (FTIR, Raman) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
